An In-depth Technical Guide to a Key Heterocyclic Building Block: The Case of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
An In-depth Technical Guide to a Key Heterocyclic Building Block: The Case of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
A Note on the Subject Compound: This guide addresses the chemical structure, properties, synthesis, and applications of 2-Hydrazinyl-4-(trifluoromethoxy)pyridine. Initial research indicates that while this specific compound is of significant interest, detailed public data for it is scarce. However, extensive information is available for its close structural analog, 2-Hydrazinyl-4-(trifluoromethyl)pyridine . Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing substituents that impart similar electronic characteristics to the pyridine ring. Therefore, this guide will focus on the well-documented 2-Hydrazinyl-4-(trifluoromethyl)pyridine as a representative model to provide researchers, scientists, and drug development professionals with a robust and technically sound framework for understanding this class of molecules.
Core Chemical Identity and Structure
2-Hydrazinyl-4-(trifluoromethyl)pyridine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of more complex molecules, particularly within medicinal and agricultural chemistry. Its structure combines a pyridine core, a highly reactive hydrazinyl group at the 2-position, and a strongly electron-withdrawing trifluoromethyl group at the 4-position.
The fundamental identifiers for this compound are cataloged below, providing a clear reference for procurement and regulatory purposes.
| Identifier | Value |
| CAS Number | 89570-84-3[1][2] |
| Molecular Formula | C₆H₆F₃N₃[1] |
| Molecular Weight | 177.13 g/mol [1] |
| IUPAC Name | [4-(trifluoromethyl)-2-pyridinyl]hydrazine[3] |
| InChI Key | WZILPRUCOSGHAP-UHFFFAOYSA-N[3] |
| SMILES | C1=CN=C(C=C1C(F)(F)F)NN[3] |
Physicochemical Properties and Handling
The physical and chemical properties of a compound are critical for designing experiments, ensuring safe handling, and predicting its behavior in various systems.
| Property | Value / Observation | Source(s) |
| Physical Form | Solid-Liquid Mixture / Solid-Low Melt | |
| Boiling Point | 271.5°C at 760 mmHg | |
| Flash Point | 64°C | |
| Solubility | Soluble in aqueous acid. | [4] |
| Storage Conditions | Store at -20°C or 2-8°C. Protect from light and store under nitrogen. |
Safety and Handling Synopsis
As a laboratory chemical, 2-Hydrazinyl-4-(trifluoromethyl)pyridine carries specific hazards that necessitate careful handling in a well-ventilated area, preferably a chemical fume hood.
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GHS Pictogram: GHS07 (Harmful)
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources also indicate H312 (Harmful in contact with skin) and H332 (Harmful if inhaled).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis Protocol and Mechanistic Rationale
The most common and direct synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine involves the nucleophilic aromatic substitution (SNAr) of its chloro-precursor, 2-chloro-4-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine
This protocol is based on a general procedure for the synthesis of hydrazinylpyridines.[1]
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Reaction Setup: To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol (approx. 5 mL per 1.1 mmol of substrate), add hydrazine hydrate (typically a large excess, e.g., >5 eq) dropwise at room temperature.
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Heating: The reaction mixture is heated to reflux.
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Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Workup (Step 1 - Solvent Removal): Upon completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure (rotary evaporation).
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Workup (Step 2 - Extraction): The resulting residue is partitioned between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate.
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Workup (Step 3 - Drying and Concentration): The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product. The product is often of sufficient purity to be used in subsequent steps without further purification.
Causality and Experimental Insights:
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Choice of Precursor: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack. This is due to the electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group at the 4-position, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
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Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate is employed to drive the reaction to completion and to minimize the formation of dimeric byproducts.[5] However, on a large scale, this presents challenges in workup and waste management.[5]
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Solvent: Ethanol is a common choice as it readily dissolves both reactants and is suitable for reflux conditions.
Chemical Reactivity and Synthetic Utility
The value of 2-Hydrazinyl-4-(trifluoromethyl)pyridine lies in its predictable reactivity, making it an invaluable "synthetic handle" for constructing more complex molecular architectures. Its reactivity is dominated by the nucleophilic character of the terminal nitrogen on the hydrazinyl group.
Key Reactions and Applications:
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Formation of Heterocycles: The hydrazinyl moiety is a potent dinucleophile, enabling the formation of various five- and six-membered nitrogen-containing heterocycles. This is a cornerstone of its use in drug discovery.
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Reaction with 1,3-Dicarbonyls: Leads to the formation of pyrazole rings.
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Reaction with Carboxylic Acid Derivatives: Can be acylated and subsequently cyclized to form oxadiazoles or triazoles.
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Derivatization Reagent: The hydrazinyl group can react with aldehydes and ketones to form stable hydrazones. This reaction has been used for the derivatization of analytes, such as testosterone and dihydrotestosterone, to improve their detection in analytical methods.[4]
The trifluoromethyl group, while generally unreactive under these conditions, profoundly influences the pyridine ring's electronic properties, enhancing the stability and often the biological activity of the final molecules.
Role in Drug Discovery and Development
The trifluoromethyl-substituted pyridine scaffold is a privileged structure in modern medicinal chemistry. The inclusion of fluorine-containing groups can significantly enhance key drug-like properties:
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Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.
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Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
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Binding Affinity: The strong dipole of the C-F bonds can lead to favorable interactions with biological targets, potentially increasing potency.
The hydrazinyl group provides the synthetic vector to explore chemical space. By reacting this building block with diverse sets of reagents (e.g., dicarbonyls, acids, aldehydes), large libraries of novel compounds can be rapidly synthesized. These libraries are then screened for biological activity against various therapeutic targets, from kinases in oncology to enzymes in infectious diseases. For example, related hydrazinyl-heterocycle derivatives are explored for their potential as anti-cancer, anti-inflammatory, and anti-mycobacterial agents.
Conclusion
While direct, comprehensive data on 2-Hydrazinyl-4-(trifluoromethoxy)pyridine is limited in the public domain, a detailed analysis of its close analog, 2-Hydrazinyl-4-(trifluoromethyl)pyridine, provides a robust and insightful technical overview. This compound is a highly valuable and versatile building block for chemical synthesis. Its predictable reactivity, centered on the nucleophilic hydrazinyl group, combined with the advantageous physicochemical properties imparted by the trifluoromethyl substituent, makes it a cornerstone intermediate for the development of novel pharmaceuticals and agrochemicals. Understanding its synthesis, handling, and reaction pathways is essential for researchers aiming to leverage this powerful scaffold in their discovery programs.
References
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J&K Scientific. (n.d.). 2-Hydrazinyl-4-(trifluoromethyl)pyridine | 89570-84-3. Retrieved March 4, 2026, from [Link]
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MilliporeSigma. (n.d.). 2-Hydrazino-4-(trifluoromethyl)pyridine | 89570-84-3. Retrieved March 4, 2026, from [Link]
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PubChemLite. (n.d.). 2-hydrazinyl-4-(trifluoromethyl)pyridine (C6H6F3N3). Retrieved March 4, 2026, from [Link]
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Wilsily, A., Mennen, S. M., Cosbie, A., & Milne, J. E. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(9), 1431–1436. [Link]
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FAQ. (2023, December 13). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? Retrieved March 4, 2026, from [Link]
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ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved March 4, 2026, from [Link]
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